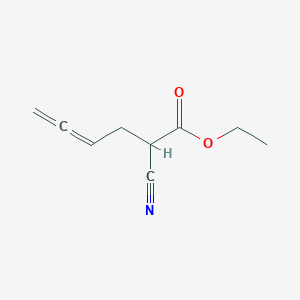
Ethyl 2-cyanohexa-4,5-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyanohexa-4,5-dienoate is an organic compound with the molecular formula C9H9NO2. It is a derivative of hexa-2,4-dienoic acid, featuring a cyano group (-CN) at the second carbon and an ethyl ester group (-COOCH2CH3) at the terminal end. This compound is of interest due to its unique structure, which includes conjugated double bonds and a cyano group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanohexa-4,5-dienoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by dehydration to form the desired product. Another method includes the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or iron salts may be used to facilitate the reaction, and the process is often carried out under controlled temperature and pressure to maximize efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-cyanohexa-4,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) or alcohols (ROH) can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Ethyl 2-cyanohexa-4,5-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive nature.
作用機序
The mechanism of action of ethyl 2-cyanohexa-4,5-dienoate involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and a cyano group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and potential biological applications.
類似化合物との比較
Ethyl 2-cyanohexa-4,5-dienoate can be compared with other similar compounds, such as ethyl hexa-2,4-dienoate and ethyl 5-chloropenta-2,4-dienoate. These compounds share similar structural features but differ in their functional groups, which influence their reactivity and applications. This compound is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity.
List of Similar Compounds
- Ethyl hexa-2,4-dienoate
- Ethyl 5-chloropenta-2,4-dienoate
- Ethyl 2-methylthiopenta-2,4-dienoate
特性
CAS番号 |
654640-08-1 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
InChI |
InChI=1S/C9H11NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h5,8H,1,4,6H2,2H3 |
InChIキー |
VIMLOCROKOZWHE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC=C=C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















